molecular formula C9H8Cl2O B061669 2-Chloro-4-ethylbenzoyl chloride CAS No. 168036-25-7

2-Chloro-4-ethylbenzoyl chloride

Cat. No.: B061669
CAS No.: 168036-25-7
M. Wt: 203.06 g/mol
InChI Key: UKYPGWAISBTGAT-UHFFFAOYSA-N
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Description

This compound is primarily used in organic synthesis as an acylating agent or intermediate for pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic benzoyl chloride group, which facilitates nucleophilic substitution or coupling reactions.

Properties

CAS No.

168036-25-7

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-chloro-4-ethylbenzoyl chloride

InChI

InChI=1S/C9H8Cl2O/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3

InChI Key

UKYPGWAISBTGAT-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C(=O)Cl)Cl

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)Cl)Cl

Synonyms

Benzoyl chloride, 2-chloro-4-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-4-ethylbenzoyl chloride with three structurally related compounds, emphasizing substituent effects, functional groups, and inferred applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Group Key Applications Reference
2-Chloro-4-ethylbenzoyl chloride Cl (2-), C₂H₅ (4-) Benzoyl chloride Acylation, polymer synthesis -
2-Chloro-4-methylbenzaldehyde Cl (2-), CH₃ (4-) Aldehyde Flavorants, organic synthesis
2-Bromo-4-fluorobenzylamine HCl Br (2-), F (4-) Benzylamine hydrochloride Pharmaceuticals, ligands

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility Halogen Differences: The chlorine atom in 2-chloro-4-ethylbenzoyl chloride confers moderate electronegativity compared to bromine in 2-bromo-4-fluorobenzylamine HCl (higher atomic radius, lower electronegativity) or fluorine (smaller, highly electronegative). This affects reaction rates in nucleophilic substitutions: benzoyl chlorides react faster than benzylamine hydrochlorides due to the leaving group ability of Cl⁻ vs. NH₂⁻ .

Functional Group-Driven Applications

  • Benzoyl Chloride vs. Aldehyde : The benzoyl chloride group enables acylation reactions (e.g., forming amides or esters), whereas the aldehyde group in 2-chloro-4-methylbenzaldehyde is pivotal in condensation reactions (e.g., synthesizing Schiff bases) .
  • Benzylamine Hydrochloride : This compound’s amine functionality (as in 2-bromo-4-fluorobenzylamine HCl) is critical for drug candidate synthesis, particularly in creating bioactive amines or ligands for metal complexes .

Environmental considerations (e.g., waste management of halogenated byproducts) highlighted in ’s manufacturing protocols may similarly apply to benzoyl chloride derivatives .

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